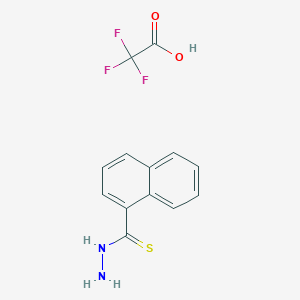

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C13H11F3N2O2S . It is used in research and as an organic building block .

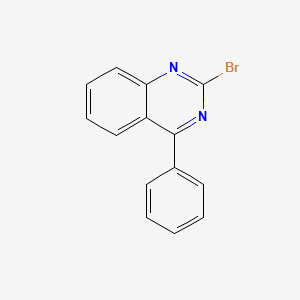

Molecular Structure Analysis

The molecular structure of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate consists of 13 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate is 316.30 . Unfortunately, other physical and chemical properties like boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Naphthalene Degradation and Environmental Applications

Naphthalene, a polycyclic aromatic hydrocarbon, has been extensively studied for its degradation pathways and environmental impact. Research has identified specific microorganisms capable of degrading naphthalene anaerobically, using sulfate as an electron acceptor. This process involves a series of reductions and carboxylations leading to the breakdown of naphthalene into simpler, non-toxic compounds. Such findings have significant implications for bioremediation strategies aimed at cleaning up naphthalene-contaminated environments (Meckenstock et al., 2000).

Applications in Supramolecular Chemistry and Sensors

Naphthalene derivatives have found extensive use in supramolecular chemistry and as components of sensory devices. Naphthalene diimides (NDIs), for example, are utilized in creating molecular switches, ion channels, and catalysis through anion-π interactions. These compounds' versatility extends to applications in gelators for aromatic system sensing and DNA intercalations for medicinal purposes. Such broad utility underscores naphthalene derivatives' significance in developing new molecular devices and therapeutic agents (Kobaisi et al., 2016).

Biodegradation Studies

Further insights into naphthalene's biodegradation have been gained through studies identifying specific metabolites formed during the process. These investigations have helped delineate the biochemical pathways involved in converting naphthalene to less harmful substances under anaerobic conditions, providing a clearer understanding of natural attenuation processes and informing bioremediation technologies (Zhang & Young, 2004).

Surfactant-Mediated Bioremediation

The bioavailability of naphthalene for microbial degradation has been enhanced using nonionic surfactants, demonstrating a novel approach to remediate contaminated water and soil. This method leverages the ability of surfactants to solubilize hydrophobic compounds like naphthalene, making them more accessible to degrading microorganisms and thereby accelerating the bioremediation process (Liu et al., 1995).

Eigenschaften

IUPAC Name |

naphthalene-1-carbothiohydrazide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S.C2HF3O2/c12-13-11(14)10-7-3-5-8-4-1-2-6-9(8)10;3-2(4,5)1(6)7/h1-7H,12H2,(H,13,14);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXVMQYBEAGQDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=S)NN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthalene-1-carbothiohydrazide 2,2,2-trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B2698302.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)